Benzenebutanamide, 3-chloro-4-(1-methylethyl)-
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Overview
Description
Benzenebutanamide, 3-chloro-4-(1-methylethyl)- is an organic compound with the molecular formula C13H18ClNO It is a derivative of benzenebutanamide, where the benzene ring is substituted with a chlorine atom at the 3-position and an isopropyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenebutanamide, 3-chloro-4-(1-methylethyl)- typically involves the following steps:
Nitration: The benzene ring is nitrated to introduce a nitro group.
Reduction: The nitro group is reduced to an amine group.
Acylation: The amine group is acylated to form the butanamide structure.
Chlorination: The benzene ring is chlorinated at the 3-position.
Alkylation: The isopropyl group is introduced at the 4-position.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Catalysts and solvents are carefully selected to enhance the efficiency of each step.
Chemical Reactions Analysis
Types of Reactions
Benzenebutanamide, 3-chloro-4-(1-methylethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the existing functional groups.
Substitution: The chlorine atom can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) and amines (NH2-) are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Benzenebutanamide, 3-chloro-4-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzenebutanamide, 3-chloro-4-(1-methylethyl)- involves its interaction with specific molecular targets. The chlorine and isopropyl groups influence its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other proteins, affecting their function and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Benzenebutanamide: The parent compound without the chlorine and isopropyl substitutions.
3-Chlorobenzenebutanamide: A similar compound with only the chlorine substitution.
4-Isopropylbenzenebutanamide: A similar compound with only the isopropyl substitution.
Uniqueness
Benzenebutanamide, 3-chloro-4-(1-methylethyl)- is unique due to the combined presence of both chlorine and isopropyl groups, which confer distinct chemical and biological properties. This combination can enhance its reactivity and specificity in various applications.
Properties
CAS No. |
32808-59-6 |
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Molecular Formula |
C13H18ClNO |
Molecular Weight |
239.74 g/mol |
IUPAC Name |
4-(3-chloro-4-propan-2-ylphenyl)butanamide |
InChI |
InChI=1S/C13H18ClNO/c1-9(2)11-7-6-10(8-12(11)14)4-3-5-13(15)16/h6-9H,3-5H2,1-2H3,(H2,15,16) |
InChI Key |
TWLKBPUFISPONY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=C(C=C1)CCCC(=O)N)Cl |
Origin of Product |
United States |
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